REACTION_CXSMILES
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C[Si]([N:5]([Si](C)(C)C)[C:6]1[NH:7][C:8]([C:19]#[N:20])=[CH:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])(C)C.Cl>CO>[NH2:5][C:6]1[NH:7][C:8]([C:19]#[N:20])=[CH:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18]
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Name
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di(trimethylsilyl)amino-3-(2,4-dichlorophenyl)-5-cyanopyrrole
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Quantity
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11.8 g
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Type
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reactant
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Smiles
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C[Si](C)(C)N(C=1NC(=CC1C1=C(C=C(C=C1)Cl)Cl)C#N)[Si](C)(C)C
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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EXTRACTION
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Details
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the product is extracted with ethyl acetate
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Type
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WASH
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Details
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The extract is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
NC=1NC(=CC1C1=C(C=C(C=C1)Cl)Cl)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |